![molecular formula C11H16O4 B2717168 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one CAS No. 2138000-10-7](/img/structure/B2717168.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one is a chemical compound with the CAS Number: 2138000-10-7 . It has a molecular weight of 212.25 and its molecular formula is C11H16O4 .
Molecular Structure Analysis
The InChI code for 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one is 1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Structural Analysis and Synthesis
The structural analysis and synthesis of dispiro compounds, including the related dispiro orthocarbonate and tetraoxanes, have been a significant area of research. These studies focus on the synthesis methodologies, crystal structures, and the physical and chemical properties of these compounds. For instance, Betz and Klüfers (2007) detailed the crystal structure of a related dispiro compound, highlighting the typical bond-length differences observed in such molecules and their polar arrangement established by van der Waals interactions and hydrogen bonds (Betz & Klüfers, 2007).
Antimalarial Activity
Methyl-substituted dispiro-1,2,4,5-tetraoxanes have been investigated for their antimalarial activity. McCullough et al. (2000) explored the structural correlations with antimalarial activity, demonstrating the importance of molecular structure in the efficacy of these compounds against malaria (McCullough et al., 2000). Similarly, Ellis et al. (2008) reported on a two-step synthesis of dispiro-1,2,4,5-tetraoxanes with significant antimalarial activity, highlighting the potential of these compounds in antimalarial drug development (Ellis et al., 2008).
Liquid Crystal Phases
Research into the liquid crystal phases of dispiro compounds has shown that some derivatives functionalized with flexible side groups exhibit narrow liquid-crystal phases. Boettcher et al. (1992) synthesized a series of symmetrically and unsymmetrically substituted spiro compounds, providing insight into the potential applications of dispiro compounds in materials science (Boettcher et al., 1992).
Antiparasitic Efficacy
Wang et al. (2011) explored the activity of dispiro peroxides against Fasciola hepatica, demonstrating superior efficacy compared to ozonides. This research highlights the potential of dispiro compounds in the treatment of parasitic infections (Wang et al., 2011).
Mechanistic Insights
Investigations into the mechanistic aspects of dispiro compounds, particularly their reactions with iron(II) and the formation of carbon-centered radicals, provide valuable insights into their potential biological activities and interactions. Tang et al. (2005) characterized the reactions of dispiro-1,2,4-trioxanes with ferrous bromide, offering insights into the electronic and steric effects influencing the reactivity of these compounds (Tang et al., 2005).
properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNAAYINMBYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

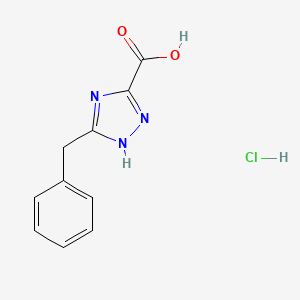
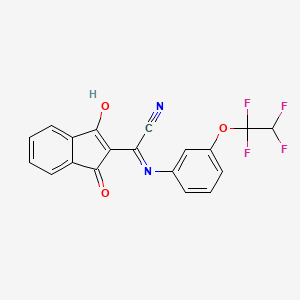
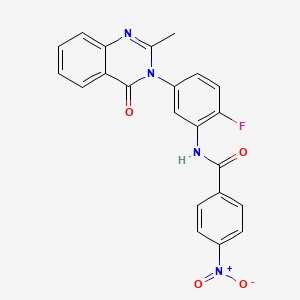
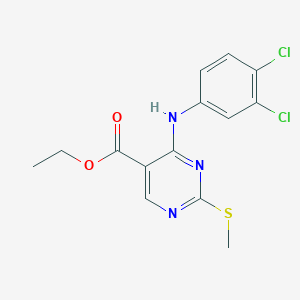
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)
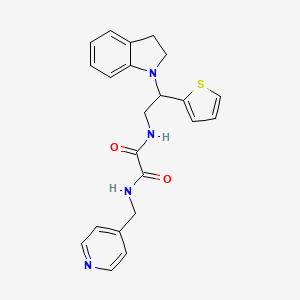
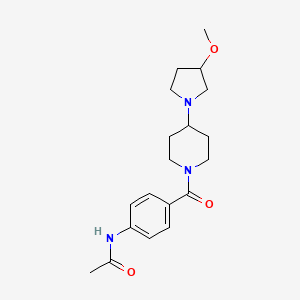
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
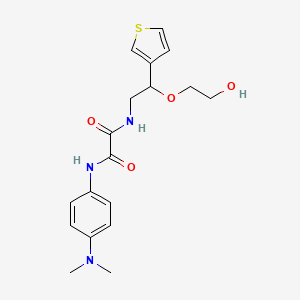
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)